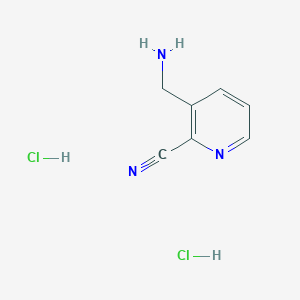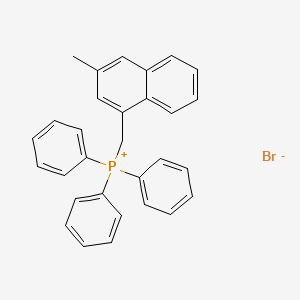![molecular formula C24H15N3O2 B13139575 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 88465-84-3](/img/structure/B13139575.png)
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione is a chemical compound known for its unique structure and properties This compound belongs to the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzil to form the quinoxaline core, followed by further functionalization to introduce the amino and diphenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反应分析
Types of Reactions
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
科学研究应用
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
- Pyrazino[2,3-g]quinoxaline-5,10-dione
- Benzo[g]quinoxaline-5,10-dione
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
88465-84-3 |
|---|---|
分子式 |
C24H15N3O2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
6-amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C24H15N3O2/c25-17-13-7-12-16-18(17)24(29)22-21(23(16)28)26-19(14-8-3-1-4-9-14)20(27-22)15-10-5-2-6-11-15/h1-13H,25H2 |
InChI 键 |
OXCNJYBTNLFQHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=C(C3=O)C(=CC=C4)N)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)



phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)



![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)



